2-Hydroxy-5-nitrobenzyl bromide is a well-established protein modifying reagent. Due to its unique chemical properties, it can react with specific amino acid side chains within proteins, forming a covalent bond. This modification can alter the protein's function, stability, or solubility [].
Here are some specific research applications of 2-Hydroxy-5-nitrobenzyl bromide:
Tryptophan is an amino acid with an indole side chain that readily reacts with 2-Hydroxy-5-nitrobenzyl bromide. This reaction has been used to study the role of tryptophan residues in protein function and folding [].
Monoclonal antibodies are Y-shaped proteins with high specificity for a particular antigen. 2-Hydroxy-5-nitrobenzyl bromide can be used to modify tryptophan residues in monoclonal antibodies, which can be useful for studying antibody-antigen interactions or for developing novel diagnostic tools [].
In addition to tryptophan, 2-Hydroxy-5-nitrobenzyl bromide can also react with sulfhydryl groups (thiol groups) on cysteine residues within proteins. This modification can be used to probe the role of cysteine residues in protein function or to immobilize proteins on surfaces [].
2-Hydroxy-5-nitrobenzyl bromide is a chemical compound characterized by its molecular formula CHBrN_{O}_{3} and a molecular weight of 232.03 g/mol. This compound features a nitro group (-NO_{2}) and a hydroxyl group (-OH) attached to a benzyl ring, making it an important reagent in biochemical research. Its structure allows it to participate in nucleophilic substitution reactions, particularly with amino acids such as tryptophan, which is significant for protein modification studies .
As mentioned earlier, 2-Hydroxy-5-nitrobenzyl bromide covalently modifies tryptophan residues in proteins. This modification can alter the protein's local environment, potentially affecting its folding, stability, or interaction with other molecules []. The nitro group on the molecule introduces a negative charge, which can influence protein-protein interactions depending on the location of the modified tryptophan residue.
The primary reaction of 2-hydroxy-5-nitrobenzyl bromide involves its interaction with the side chain of tryptophan residues in proteins. At physiological pH, the compound reacts specifically with the imidazole nitrogen of histidine residues as well, forming covalent adducts. This reaction can be utilized to study protein conformation and dynamics by labeling specific amino acids within proteins .
Notably, the compound can also undergo hydrolysis under certain conditions, leading to the release of bromide ions and the formation of 2-hydroxy-5-nitrobenzyl alcohol, which may have different reactivity profiles .
2-Hydroxy-5-nitrobenzyl bromide exhibits biological activity primarily through its ability to modify proteins. The modification of tryptophan residues can influence protein function, stability, and interactions. Studies have shown that this compound can selectively label tryptophan in peptides and proteins, allowing researchers to investigate the roles of these residues in various biological processes .
Additionally, the compound has been used in studies related to enzyme kinetics and protein folding, providing insights into the structural dynamics of proteins under different conditions .
The synthesis of 2-hydroxy-5-nitrobenzyl bromide typically involves the nitration of benzyl alcohol followed by bromination. A common synthetic route includes:
This method yields 2-hydroxy-5-nitrobenzyl bromide in moderate to high yields depending on reaction conditions .
2-Hydroxy-5-nitrobenzyl bromide is widely used in biochemical research for:
Interaction studies involving 2-hydroxy-5-nitrobenzyl bromide focus on its reactivity with various biomolecules. These studies often investigate how modifications affect protein functionality and interactions with other molecules. For instance:
Several compounds share structural similarities with 2-hydroxy-5-nitrobenzyl bromide. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxy-3-nitrophenyl bromide | Hydroxyl and nitro groups on phenol ring | Often used in dye applications; less selective than 2-hydroxy-5-nitrobenzyl bromide |
2-Nitrophenol | Nitro group on phenolic compound | Commonly used as a precursor for various chemical syntheses; lacks bromine reactivity |
Benzyl bromide | Bromine directly attached to benzene ring | Used primarily as an alkylating agent; does not modify amino acids like 2-hydroxy-5-nitrobenzyl bromide |
These compounds differ mainly in their reactivity profiles and applications. While some may serve similar roles as reagents or intermediates, 2-hydroxy-5-nitrobenzyl bromide's specificity for tryptophan makes it particularly valuable in protein chemistry studies.
2-Hydroxy-5-nitrobenzyl bromide is an aromatic organic compound with a molecular formula of C7H6BrNO3 [1] [6]. The molecular weight of this compound is 232.03 g/mol [1] [4]. The structure consists of a benzene ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a bromomethyl group also attached to the ring [1]. The compound features an intramolecular hydrogen bond between the hydroxyl group and the bromomethyl substituent, which contributes to its overall stability [6].
The compound is also known by several synonyms including α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol, Koshland's Reagent I, and Phenol, 2-(bromomethyl)-4-nitro- [1] [4] [10]. Its structure can be represented by the SMILES notation: Oc1ccc(cc1CBr)N+=O [10] [26]. The InChI representation is InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 [10] [26].
2-Hydroxy-5-nitrobenzyl bromide does not possess any stereogenic centers, thus it does not exhibit optical isomerism [1] [6]. However, the molecule can adopt different conformations due to the rotational freedom around the single bonds, particularly the bond connecting the bromomethyl group to the aromatic ring [14] .
The preferred conformation of 2-Hydroxy-5-nitrobenzyl bromide is influenced by the intramolecular hydrogen bonding between the hydroxyl group and the bromine atom . This hydrogen bonding stabilizes a conformation where the bromomethyl group is positioned in proximity to the hydroxyl group . Additionally, the nitro group tends to remain coplanar with the aromatic ring to maximize conjugation with the π-system of the benzene ring [14] .
Computational studies suggest that the energy barrier for rotation around the bond connecting the bromomethyl group to the aromatic ring is relatively low, allowing for some conformational flexibility . However, the presence of the intramolecular hydrogen bond and electronic effects from the nitro group restrict this flexibility to some extent .
2-Hydroxy-5-nitrobenzyl bromide typically appears as a crystalline solid with a color ranging from white to light yellow, or beige to light brown [7] [11]. The compound forms crystals or a crystalline powder under standard conditions [7] [11]. X-ray crystallographic studies have shown that the compound crystallizes in a monoclinic system, with molecules arranged to maximize intermolecular hydrogen bonding interactions [21] [24].
The crystal packing is influenced by hydrogen bonding networks involving the hydroxyl group and nitro group of adjacent molecules [24]. These interactions contribute to the overall stability of the crystalline structure [21] [24]. The crystals exhibit a characteristic morphology, often appearing as triangular plates or prismatic structures when grown under controlled conditions [24].
2-Hydroxy-5-nitrobenzyl bromide has a well-defined melting point range of 144-149°C according to literature values [7] [8]. Some sources report a slightly narrower range of 147-149°C [18]. The relatively high melting point is consistent with the presence of strong intermolecular hydrogen bonding in the crystalline state [7] [8].
The boiling point of 2-Hydroxy-5-nitrobenzyl bromide is approximately 383.0±32.0°C at 760 mmHg, although this value is predicted rather than experimentally determined due to the compound's tendency to decompose before reaching its boiling point under normal pressure conditions [7] [4]. The high boiling point reflects the compound's relatively high molecular weight and the presence of strong intermolecular forces [4] [7].
2-Hydroxy-5-nitrobenzyl bromide exhibits varying solubility in different solvents, which is an important consideration for its handling and applications [7] [28]. The compound is soluble in several organic solvents but generally insoluble in water [7] [28]. The solubility profile is summarized in the following table:
Solvent | Solubility |
---|---|
Chloroform | Soluble (25 mg/mL), forming a clear, yellow solution [7] [10] |
Benzene | Soluble [11] [20] |
Methanol | Soluble [11] [28] |
Dioxane | Soluble [11] [28] |
Acetone | Soluble [11] [28] |
Ethyl acetate | Slightly soluble [23] |
Water | Insoluble [23] |
The compound's solubility is influenced by its ability to form hydrogen bonds with protic solvents and its aromatic character, which enhances solubility in non-polar aromatic solvents like benzene [7] [28]. The presence of the nitro and hydroxyl groups increases polarity, contributing to its solubility in moderately polar solvents like chloroform and methanol [7] [11].
The infrared spectrum of 2-Hydroxy-5-nitrobenzyl bromide provides valuable information about its functional groups and molecular structure [2] [25]. The spectrum exhibits several characteristic absorption bands that correspond to the key functional groups present in the molecule [2] [25].
The hydroxyl group (-OH) shows a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of phenolic OH stretching vibrations [2]. The nitro group (-NO₂) exhibits strong asymmetric and symmetric stretching vibrations at approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively [2] [25]. The aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹ [2].
Additionally, the carbon-bromine (C-Br) stretching vibration is observed in the fingerprint region at approximately 600-800 cm⁻¹ [2] [25]. The aromatic C-H stretching vibrations appear at around 3000-3100 cm⁻¹, while the methylene (-CH₂-) stretching vibrations are observed at slightly lower frequencies, around 2900-3000 cm⁻¹ [2] [25].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 2-Hydroxy-5-nitrobenzyl bromide [2] [25]. The electron impact mass spectrum shows a molecular ion peak at m/z 232, corresponding to the molecular weight of the compound [2] [25].
The fragmentation pattern includes characteristic peaks resulting from the loss of bromine (loss of 80 or 82 mass units, due to the isotopes ⁷⁹Br and ⁸¹Br), yielding a fragment at m/z 152 or 150 [2]. Additional fragmentation involves the loss of the nitro group (-NO₂, 46 mass units) and other structural components [2].
The mass spectrum data reported in the literature includes the following significant peaks (m/z, relative intensity): 18.0 (1.6), 30.0 (2.8), 38.0 (1.6), 39.0 (4.0), and 50.0 (4.5) [2]. These fragments correspond to various structural components of the molecule and provide a characteristic fingerprint for identification purposes [2] [25].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of 2-Hydroxy-5-nitrobenzyl bromide [25] [29].
The ¹H NMR spectrum of 2-Hydroxy-5-nitrobenzyl bromide in appropriate deuterated solvents shows several characteristic signals [25] [29]. The aromatic protons typically appear as a complex pattern in the region of 7.0-8.5 ppm [29]. The proton at position 6 (adjacent to the nitro group) appears as a doublet at approximately 8.0-8.1 ppm due to coupling with the proton at position 4 [29]. The proton at position 4 appears as a doublet of doublets at around 7.8-8.0 ppm due to coupling with protons at positions 3 and 6 [29]. The proton at position 3 (adjacent to the hydroxyl group) appears as a doublet at approximately 7.0-7.2 ppm [29].
The methylene protons of the bromomethyl group (-CH₂Br) appear as a singlet at approximately 4.5-4.8 ppm [29]. The hydroxyl proton typically appears as a broad singlet at around 10-11 ppm, although its position can vary depending on concentration and solvent effects [29].
The ¹³C NMR spectrum shows signals for the seven carbon atoms in the molecule [29]. The aromatic carbons appear in the region of 115-165 ppm, with the carbon bearing the hydroxyl group typically appearing at the highest chemical shift (around 155-165 ppm) [29]. The carbon bearing the nitro group appears at approximately 140-145 ppm, while the carbon attached to the bromomethyl group appears at around 125-130 ppm [29]. The methylene carbon of the bromomethyl group appears at approximately 25-35 ppm [29].
The UV-Visible spectrum of 2-Hydroxy-5-nitrobenzyl bromide exhibits characteristic absorption bands that reflect its electronic structure and conjugated system [25] [27]. The compound shows strong absorption in the ultraviolet region due to π→π* transitions in the aromatic ring and n→π* transitions associated with the nitro and hydroxyl groups [25] [27].
The main absorption maxima typically appear at wavelengths around 280-290 nm and 330-340 nm [25] [27]. The band at 280-290 nm is primarily attributed to π→π* transitions in the aromatic ring, while the band at 330-340 nm is associated with n→π* transitions involving the nitro group [25] [27]. The presence of the hydroxyl group and its interaction with the π-system of the aromatic ring also contributes to the observed absorption pattern [27].
The molar extinction coefficients (ε) for these absorption bands are relatively high, reflecting the efficient light absorption by the conjugated system [27]. Solutions of 2-Hydroxy-5-nitrobenzyl bromide in organic solvents like chloroform typically exhibit a yellow color due to the tail of absorption extending into the visible region [7] [27].
Raman spectroscopy provides complementary information to infrared spectroscopy about the vibrational modes of 2-Hydroxy-5-nitrobenzyl bromide [12] [25]. The Raman spectrum exhibits several characteristic bands that correspond to specific molecular vibrations [12] [25].
The aromatic ring breathing modes appear as strong bands in the region of 1000-1100 cm⁻¹ [12]. The nitro group symmetric stretching vibration, which is strongly Raman active, appears at approximately 1350-1370 cm⁻¹ [12]. The C-Br stretching vibration is observed at around 600-650 cm⁻¹ [12] [25].
Additionally, the Raman spectrum shows bands corresponding to C-H stretching vibrations at approximately 3000-3100 cm⁻¹ for aromatic C-H bonds and at around 2900-3000 cm⁻¹ for the methylene group [12]. The C-O stretching vibration of the phenolic hydroxyl group appears at approximately 1200-1250 cm⁻¹ [12] [25].
The combination of Raman and infrared spectroscopy provides a comprehensive characterization of the vibrational modes of 2-Hydroxy-5-nitrobenzyl bromide, which is valuable for structural confirmation and purity assessment [12] [25].
Corrosive